molecular formula C12H11NO2 B12610510 1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one CAS No. 901765-44-4

1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one

Cat. No.: B12610510
CAS No.: 901765-44-4
M. Wt: 201.22 g/mol
InChI Key: QTEPRFRJQHVLSM-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one is an organic compound that features both furan and pyridine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one typically involves the reaction of furan-2-carbaldehyde with 2-pyridylmethyl ketone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan and pyridine rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its effects on different biological targets to develop new drugs.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

    1-(Furan-2-yl)-3-(pyridin-3-yl)propan-1-one: Similar structure but with the pyridine ring in a different position.

    1-(Furan-2-yl)-3-(pyridin-4-yl)propan-1-one: Another isomer with the pyridine ring in the 4-position.

    1-(Thiophen-2-yl)-3-(pyridin-2-yl)propan-1-one: A similar compound where the furan ring is replaced by a thiophene ring.

Uniqueness: 1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one is unique due to the specific positioning of the furan and pyridine rings. This arrangement influences its chemical reactivity and biological activity, making it distinct from its isomers and analogs.

Properties

CAS No.

901765-44-4

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(furan-2-yl)-3-pyridin-2-ylpropan-1-one

InChI

InChI=1S/C12H11NO2/c14-11(12-5-3-9-15-12)7-6-10-4-1-2-8-13-10/h1-5,8-9H,6-7H2

InChI Key

QTEPRFRJQHVLSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCC(=O)C2=CC=CO2

Origin of Product

United States

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